BenchChemオンラインストアへようこそ!

3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide

Lipophilicity Solubility Drug-likeness

3,4-Dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide (CAS 1396785-59-3) is a synthetic small-molecule benzamide derivative (C₁₇H₂₀N₄O₄, MW 344.4 g/mol) built on a morpholinopyrimidine scaffold. The compound belongs to a class of 2‑morpholinopyrimidin‑5‑yl benzamides that are widely explored as ATP‑competitive kinase inhibitors, with structurally proximal analogs (e.g., the 4‑trifluoromethyl and 3,4‑difluoro congeners) reported to inhibit Polo‑like kinase 4 (PLK4) and other disease‑relevant kinases.

Molecular Formula C17H20N4O4
Molecular Weight 344.371
CAS No. 1396785-59-3
Cat. No. B2621786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide
CAS1396785-59-3
Molecular FormulaC17H20N4O4
Molecular Weight344.371
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCOCC3)OC
InChIInChI=1S/C17H20N4O4/c1-23-14-4-3-12(9-15(14)24-2)16(22)20-13-10-18-17(19-11-13)21-5-7-25-8-6-21/h3-4,9-11H,5-8H2,1-2H3,(H,20,22)
InChIKeyRESFRNCMKNKHLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide (CAS 1396785-59-3): Core Identity, Physicochemical Profile, and Kinase-Inhibitor Scaffold Context


3,4-Dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide (CAS 1396785-59-3) is a synthetic small-molecule benzamide derivative (C₁₇H₂₀N₄O₄, MW 344.4 g/mol) built on a morpholinopyrimidine scaffold . The compound belongs to a class of 2‑morpholinopyrimidin‑5‑yl benzamides that are widely explored as ATP‑competitive kinase inhibitors, with structurally proximal analogs (e.g., the 4‑trifluoromethyl and 3,4‑difluoro congeners) reported to inhibit Polo‑like kinase 4 (PLK4) and other disease‑relevant kinases [1]. The 3,4‑dimethoxy substitution pattern on the benzamide ring distinguishes this compound from its closest relatives and is expected to modulate target affinity, selectivity, and physicochemical properties, although peer‑reviewed quantitative activity data for this specific molecule remain sparse in the open literature.

Why 3,4-Dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide Cannot Be Interchanged with Other Morpholinopyrimidine Benzamides


Within the morpholinopyrimidine benzamide chemotype, even single‑atom changes to the benzamide substituent produce substantial alterations in kinase‑inhibition potency, selectivity, and cellular activity. For example, the 4‑trifluoromethyl analog (TAK‑659‑like scaffold) has been evaluated as a PLK4 inhibitor, while the 3,4‑difluoro and 2‑methyl analogs show distinct kinase‑selectivity fingerprints [1]. The 3,4‑dimethoxy substitution introduces both steric bulk and hydrogen‑bond‑accepting capacity that are absent in halogenated or methyl‑substituted congeners, making it impossible to assume equivalent target engagement, off‑target liability, or pharmacokinetic behavior. Consequently, procurement for structure‑activity‑relationship (SAR) studies, assay validation, or chemical‑probe campaigns demands strict identity confirmation rather than casual analog substitution.

Quantitative Differentiation Evidence for 3,4-Dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide vs. Closest Structural Analogs


Physicochemical Differentiation: 3,4-Dimethoxy vs. 4-Trifluoromethyl and 3,4-Difluoro Analogs

The computed partition coefficient (cLogP) of 3,4‑dimethoxy‑N‑(2‑morpholinopyrimidin‑5‑yl)benzamide is approximately 1.2–1.5, substantially lower than the 4‑trifluoromethyl analog (cLogP ∼2.3) and the 3,4‑difluoro analog (cLogP ∼1.9) . This reduced lipophilicity is predicted to improve aqueous solubility and lower plasma‑protein binding relative to the more lipophilic comparators, a desirable feature for in‑vitro assay compatibility and reduced non‑specific binding [1].

Lipophilicity Solubility Drug-likeness

Hydrogen-Bond-Acceptor Capacity Differentiates the 3,4-Dimethoxy Analog from Methyl- and Halogen-Substituted Congeners

The two methoxy oxygen atoms on the benzamide ring provide additional hydrogen‑bond‑acceptor sites that are absent in the 4‑CF₃, 3,4‑diF, and 2‑CH₃ analogs . In kinase inhibitor design, methoxy groups on the solvent‑exposed portion of the benzamide can engage the ribose pocket or solvent‑channel residues (e.g., the DFG motif or the catalytic lysine), contributing to selectivity modulation that cannot be achieved with halogen or alkyl substituents [1]. No head‑to‑head crystallographic or profiling data are available for this specific compound.

Kinase selectivity Hydrogen bonding Hinge-binding

Metabolic Soft Spot: 3,4-Dimethoxy as a Substrate for O-Demethylation vs. Oxidative Defluorination or CF₃ Stability

The 3,4‑dimethoxy motif is a well‑documented substrate for cytochrome P450‑mediated O‑demethylation, which is expected to produce a catechol intermediate (3‑ or 4‑monohydroxy metabolite) that can undergo further Phase II conjugation [1]. In contrast, the 4‑CF₃ analog is metabolically stable toward oxidative defluorination, and the 3,4‑diF analog may undergo slow oxidative defluorination via CYP‑mediated epoxidation [2]. Consequently, the 3,4‑dimethoxy compound is predicted to have higher intrinsic clearance and shorter half‑life, which may be advantageous for in‑vitro experiments where rapid compound washout or metabolite profiling is desired.

Metabolic stability CYP metabolism O-demethylation

Synthetic Tractability: 3,4-Dimethoxybenzoyl Chloride as a Low‑Cost, Readily Available Building Block vs. Trifluoromethyl or Difluoro Precursors

3,4‑Dimethoxybenzoic acid (veratric acid) and its acid chloride are commodity chemicals available at multi‑kilogram scale at low cost (∼$0.5–2/g), enabling straightforward amide coupling with 2‑morpholinopyrimidin‑5‑amine . In comparison, 4‑trifluoromethylbenzoic acid and 3,4‑difluorobenzoic acid are significantly more expensive (∼$10–50/g) and often require specialized handling due to volatility or toxicity concerns . This cost differential renders the 3,4‑dimethoxy analog the economically preferred choice for high‑throughput SAR expansion, library synthesis, or scale‑up campaigns where hundreds of grams to kilograms of material are needed.

Synthesis cost Building block availability Scale‑up feasibility

Recommended Application Scenarios for 3,4-Dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide Based on Differentiated Evidence


Kinase SAR Probe: Mapping the Contribution of Benzamide H‑Bond Acceptors to PLK4 and PI3K Selectivity

The 3,4‑dimethoxy substitution introduces two methoxy oxygen atoms that are absent in the 4‑CF₃ and 3,4‑diF congeners, providing a direct probe of H‑bond acceptor effects on kinase selectivity within the morpholinopyrimidine benzamide series . This compound is best deployed in side‑by‑side kinase‑profiling panels (e.g., DiscoverX or KINOMEscan) together with the 4‑CF₃ and 3,4‑diF analogs to quantify selectivity‑score differences attributable to methoxy‑mediated interactions with the solvent channel or ribose pocket [1].

In‑Vitro Assay‑Compatible Tool Compound: Exploiting Low Lipophilicity for Reduced Non‑Specific Binding

The predicted cLogP of ∼1.2–1.5 is substantially lower than that of the 4‑CF₃ (cLogP ∼2.3) and 3,4‑diF (cLogP ∼1.9) analogs . This lower lipophilicity is expected to reduce non‑specific protein binding and aggregation propensity, making the 3,4‑dimethoxy compound particularly suitable for biochemical and biophysical assays (e.g., SPR, ITC, fluorescence polarization) where high compound concentrations and low DMSO levels are required [2].

Metabolite Identification and CYP Phenotyping Studies: Leveraging the O‑Demethylation Metabolic Soft Spot

The two methoxy groups serve as predictable sites for CYP‑mediated O‑demethylation, producing a catechol intermediate that can be trapped and characterized [3]. This metabolic pathway is absent in the halogenated analogs, making the 3,4‑dimethoxy compound a distinct choice for reaction‑phenotyping experiments aimed at identifying CYP isoforms responsible for benzamide metabolism, or for generating authentic metabolite standards for LC‑MS/MS method development [4].

Cost‑Efficient Library Synthesis and Scale‑Up: Exploiting Low‑Cost Veratric Acid as a Starting Material

The synthetic route to 3,4‑dimethoxy‑N‑(2‑morpholinopyrimidin‑5‑yl)benzamide uses 3,4‑dimethoxybenzoic acid, a commodity building block available at ∼$0.5–2 per gram in bulk . This represents a 5‑ to 100‑fold cost advantage over the trifluoromethyl and difluoro precursors required for the closest analogs . The compound is therefore the preferred scaffold for initial SAR expansion, library synthesis, and process‑chemistry optimization when budget efficiency is a primary selection criterion.

Quote Request

Request a Quote for 3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.